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For Researchers, Scientists, and Drug Development Professionals

Introduction
Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Cu(TMHD)₂, is a

metal-organic precursor widely utilized in the semiconductor industry for the deposition of high-

purity copper and copper oxide thin films.[1][2] Its favorable thermal properties, including high

volatility and thermal stability, make it an excellent candidate for Metal-Organic Chemical Vapor

Deposition (MOCVD) and Atomic Layer Deposition (ALD).[2][3] These techniques are critical

for the fabrication of copper interconnects and seed layers in integrated circuits, where precise

control over film thickness, conformality, and purity is paramount.[2]

This document provides detailed application notes and experimental protocols for the use of

Cu(TMHD)₂ in semiconductor manufacturing processes.

Physical and Chemical Properties of Cu(TMHD)₂
Cu(TMHD)₂ is a purple-blue crystalline solid at room temperature.[2] Its key properties are

summarized in the table below.
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Property Value

Chemical Formula Cu(C₁₁H₁₉O₂)₂

Molecular Weight 430.08 g/mol [3]

CAS Number 14040-05-2[3]

Appearance Purple-blue solid[2]

Melting Point 198 °C[2]

Decomposition Temp. 315 °C[2]

Sublimation Temp. ~100 °C[4]

Applications in Semiconductor Manufacturing
The primary applications of Cu(TMHD)₂ in semiconductor manufacturing are:

Copper Interconnects: As feature sizes in integrated circuits continue to shrink, the

resistance-capacitance (RC) delay in the interconnects has become a major bottleneck for

device performance. Copper, with its lower resistivity compared to aluminum, is the material

of choice for interconnects. MOCVD and ALD using Cu(TMHD)₂ are key processes for

depositing the conformal copper seed layers required for subsequent electroplating to fill

high-aspect-ratio vias and trenches.

Copper Seed Layer Deposition: A thin, continuous, and highly conformal copper seed layer is

crucial for the successful electro-chemical deposition (ECD) of copper to fill interconnect

structures. Both MOCVD and Plasma-Enhanced ALD (PEALD) with Cu(TMHD)₂ are

employed to deposit these critical seed layers.

Copper Oxide Films: Cu(TMHD)₂ can also be used to deposit copper oxide (Cu₂O or CuO)

thin films by adjusting the process conditions, such as the presence of an oxidizing agent.[2]

These films have applications as hole transport layers in perovskite solar cells.[2]
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Metal-Organic Chemical Vapor Deposition (MOCVD) of
Copper Films
MOCVD is a versatile technique for depositing high-quality thin films over large areas with good

step coverage. The process involves the thermal decomposition of the Cu(TMHD)₂ precursor

on a heated substrate.

MOCVD Process Workflow
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Caption: Workflow for MOCVD of Copper Films.
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Detailed Protocol:

Substrate Preparation:

Start with a suitable substrate, such as a silicon wafer with a thermally grown SiO₂ layer

and a barrier layer like TiN.

Clean the substrate using a standard cleaning procedure (e.g., RCA clean) to remove any

organic and inorganic contaminants.

Load the substrate into the MOCVD reactor.

Precursor Handling:

Handle Cu(TMHD)₂ powder in an inert atmosphere (e.g., a glovebox) to prevent moisture

contamination.

Load the precursor into a stainless-steel bubbler.

Install the bubbler in the MOCVD system and heat it to the desired vaporization

temperature (typically 120°C).[4]

Deposition Process:

Pump down the reactor to a base pressure of less than 1 mTorr.

Heat the substrate to the desired deposition temperature (typically in the range of 250-

450°C).[4]

Introduce a carrier gas (e.g., Argon or Hydrogen) through the bubbler at a controlled flow

rate (e.g., 50-200 sccm) to transport the vaporized Cu(TMHD)₂ to the reactor chamber.[4]

If a reducing atmosphere is required, introduce a co-reactant gas like hydrogen.

Maintain a constant total reactor pressure during deposition (e.g., 1-10 Torr).[4]

The deposition time will depend on the desired film thickness and the deposition rate.
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After deposition, stop the precursor flow and purge the reactor with an inert gas.

Post-Deposition:

Cool down the substrate to room temperature under an inert atmosphere.

Remove the substrate from the reactor.

Characterize the deposited copper film for properties such as thickness, resistivity, purity,

and morphology using techniques like ellipsometry, four-point probe, X-ray Photoelectron

Spectroscopy (XPS), and Scanning Electron Microscopy (SEM).

MOCVD Process Parameters and Film Properties
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Parameter Typical Range Effect on Film Properties

Substrate Temperature 250 - 450 °C[4]

Affects deposition rate,

crystallinity, and impurity

levels. Higher temperatures

can increase the deposition

rate but may also lead to

rougher films.

Vaporizer Temperature 120 °C[4]

Controls the precursor vapor

pressure and thus the

deposition rate.

Carrier Gas Ar, H₂[4]

H₂ can act as a reducing

agent, leading to purer copper

films.

Carrier Gas Flow Rate 50 - 200 sccm[4]

Influences the precursor

delivery rate and film

uniformity.

Total Reactor Pressure 1 - 100 Torr[4]

Affects the gas phase

reactions and the mean free

path of the molecules,

influencing film conformality.

Deposition Rate Varies with conditions
Typically in the range of a few

to tens of nm/min.[5]

Resulting Film Purity High

Thermodynamic studies

predict the deposition of pure,

carbon-free copper.[4]

Plasma-Enhanced Atomic Layer Deposition (PEALD) of
Copper Films
PEALD is a variant of ALD that uses a plasma to provide the energy for the surface reactions,

allowing for deposition at lower temperatures than thermal ALD. This is particularly

advantageous for applications with limited thermal budgets.
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PEALD Cycle for Copper Deposition

One PEALD Cycle

1. Cu(TMHD)2 Pulse

2. Purge

3. H2 Plasma Pulse

4. Purge

Click to download full resolution via product page

Caption: A typical PEALD cycle for copper deposition.

Detailed Protocol:

Substrate and Precursor Preparation:

Follow the same substrate and precursor preparation steps as for MOCVD.

Deposition Process:

Load the substrate into the PEALD reactor and pump down to base pressure.

Heat the substrate to the desired deposition temperature (e.g., 60-180°C).[1]

The PEALD process consists of repeating a sequence of four steps:
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1. Cu(TMHD)₂ Pulse: Introduce a pulse of vaporized Cu(TMHD)₂ into the reactor. The

precursor molecules will adsorb on the substrate surface.

2. Purge: Purge the reactor with an inert gas (e.g., Argon) to remove any unreacted

precursor molecules and byproducts from the gas phase.

3. H₂ Plasma Pulse: Introduce a pulse of hydrogen plasma. The reactive hydrogen

radicals will react with the adsorbed precursor on the surface, reducing the copper and

forming volatile byproducts.

4. Purge: Purge the reactor again with an inert gas to remove the reaction byproducts.

Repeat this cycle until the desired film thickness is achieved. The film thickness is

precisely controlled by the number of cycles.

Post-Deposition:

Cool down and characterize the film as described for the MOCVD process.

PEALD Process Parameters and Film Properties
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Parameter Typical Range/Value Effect on Film Properties

Substrate Temperature 60 - 180 °C[1]

An "ALD window" exists where

the growth per cycle is

constant. Lower temperatures

can reduce the risk of thermal

damage to the substrate.

Precursor Temperature ~123 °C (evaporation)[1]
Determines the precursor

vapor pressure.

Cu(TMHD)₂ Pulse Time Varies (e.g., 5 s)[1]

Needs to be long enough to

saturate the substrate surface

with the precursor.

H₂ Plasma Pulse Time Varies

Needs to be sufficient to

completely react with the

adsorbed precursor layer.

Plasma Power Varies

Affects the density and energy

of the reactive species in the

plasma.

Growth Per Cycle (GPC) ~0.12 Å/cycle[1]

This is a key characteristic of

the ALD process and should

be constant within the ALD

window.

Resulting Film Resistivity Low

PEALD can produce high-

purity copper films with low

resistivity.

Conclusion
Cu(TMHD)₂ is a versatile and reliable precursor for the deposition of high-quality copper and

copper oxide thin films in semiconductor manufacturing. Both MOCVD and PEALD are

powerful techniques that leverage the favorable properties of Cu(TMHD)₂ to enable the

fabrication of advanced interconnects and other critical components in modern electronic

devices. The protocols and data presented in these application notes provide a solid foundation

for researchers and engineers working in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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